molecular formula C10H17ClN2O2 B3009882 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride CAS No. 2305252-96-2

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride

Cat. No.: B3009882
CAS No.: 2305252-96-2
M. Wt: 232.71
InChI Key: QHMBHKWOVOGGKZ-UHFFFAOYSA-N
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Description

3-Piperidin-2-ylpiperidine-2,6-dione hydrochloride (CAS: 24666-56-6) is a bicyclic piperidine derivative featuring a dioxopiperidine core with an amino substituent at the 3-position. Its structure includes a piperidine ring with two ketone groups at positions 2 and 6 and an amino group at position 3, which is protonated as a hydrochloride salt . The compound’s unique steric and electronic properties arise from its rigid bicyclic framework, enabling hydrogen bonding via the amino and carbonyl groups. This enhances its reactivity in nucleophilic substitutions and cyclization reactions, making it a key intermediate in PROTAC (Proteolysis-Targeting Chimera) synthesis and other drug discovery applications .

Properties

IUPAC Name

3-piperidin-2-ylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8;/h7-8,11H,1-6H2,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBHKWOVOGGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable reagent to form the desired dione structure. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification by recrystallization or chromatography to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Piperidine-2,6-dione Family

Dihydroxypyrido-pyrazine-1,6-dione Derivatives
  • Key Example : Compound 46 (Table 7, ) features a pyrido-pyrazine-1,6-dione scaffold with dihydroxy substitutions.
    • Activity : Exhibits an EC50 of 6 nM, indicating superior potency compared to simpler dioxopiperidines .
    • Structural Advantage : The fused pyrazine ring enhances planarity, improving target binding affinity.
3-Phenylpiperidine-2,6-dione Derivatives
  • Key Example: 3-Phenyl analogs () replace the amino group with a phenyl ring. Synthesis: Prepared via alkylation of 2-phenylglutaric anhydride derivatives.
Hydroxy-Substituted Derivatives
  • Key Examples : 3e and 3f () feature hydroxy and alkyl/aryl substitutions.
    • Melting Points : 3e (189°C) and 3f (92°C) show significant variation due to hydrogen bonding and crystal packing differences.
    • Reactivity : Hydroxy groups enable further functionalization, such as esterification or glycosylation .
Thalidomide Derivatives
  • 4-Hydroxythalidomide : Synthesized using similar conditions (e.g., KOAc/AcOH, 96% yield) but requires longer reaction times (24 h vs. 12–14 h for the target compound) .
  • Potency: Thalidomide-based PROTACs exhibit broader E3 ligase recruitment but lower selectivity compared to aminopiperidine analogs .

Stereochemical Considerations

  • (R)- and (S)-Enantiomers : and highlight enantiomers (CAS: 1801140-47-5 and 942995-65-5) with distinct biological activities.
    • Stereospecificity : The (S)-enantiomer is more commonly used in drug design due to better target engagement in cereblon-mediated degradation .

Physicochemical Properties

Compound Solubility Reactivity Key Applications
3-Piperidin-2-ylpiperidine-2,6-dione HCl High in polar solvents (DMF, THF) High (amide coupling, cyclization) PROTACs, kinase inhibitors
Benzetimide Hydrochloride Moderate (aqueous) Low Anticholinergic agents
Dihydroxypyrido-pyrazine-1,6-dione Low in water Moderate Antiviral agents

Biological Activity

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride, also known by its CAS number 2305252-96-2, is a piperidine derivative with significant potential in various biological applications. This compound exhibits a range of biological activities, including enzyme inhibition and potential anticancer effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The molecular formula of this compound is C10H16N2O2HClC_{10}H_{16}N_{2}O_{2}\cdot HCl. It is characterized by a piperidine ring structure that contributes to its biological activity. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, which can lead to diverse biological effects. The exact mechanisms depend on the specific targets involved, but they often relate to pathways relevant in cancer biology and metabolic regulation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The compound's efficacy was assessed through cell viability assays and flow cytometry analysis, revealing significant cytotoxic effects at varying concentrations.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15.5Induction of apoptosis
MDA-MB-23112.0Cell cycle arrest
HepG218.3Upregulation of caspase-3

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and urinary tract infections, respectively.

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase5.4Donepezil
Urease7.8Thiourea

Study on Antibacterial Activity

In a study assessing the antibacterial properties of various piperidine derivatives, this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using standard disk diffusion methods.

Case Study Findings:

  • Bacterial Strains Tested:
    • Staphylococcus aureus : Moderate activity observed.
    • Escherichia coli : Weak to moderate activity.
    • Salmonella typhi : Notable inhibition.

Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound forms stable complexes with active sites of enzymes involved in metabolic pathways.

Q & A

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Profiling : Incubate the compound in buffers (pH 1–10) at 37°C; monitor degradation via HPLC .
  • Light/Heat Stress : Expose to UV light (ICH Q1B guidelines) or 40°C/75% RH for 4 weeks to identify degradation pathways .
  • Formulation : Develop lyophilized powders or lipid-based nanoparticles to enhance solubility and bioavailability .

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